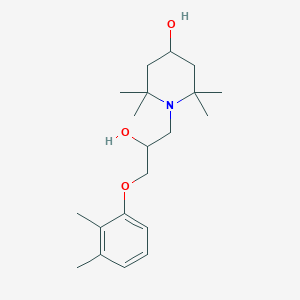
1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol, commonly known as Tinuvin 770, is a UV stabilizer that is widely used in the manufacturing of plastics, coatings, and other materials that are exposed to sunlight. Tinuvin 770 is a highly effective UV absorber that protects materials from UV radiation, which can cause degradation, discoloration, and other forms of damage.
科学的研究の応用
Tinuvin 770 has a wide range of scientific research applications, including the study of UV protection in plastics, coatings, and other materials. Tinuvin 770 is often used in the development of new materials that require UV protection, as well as in the testing of existing materials for their UV stability. Tinuvin 770 is also used in the study of the effects of UV radiation on living organisms, such as plants and animals.
作用機序
Tinuvin 770 works by absorbing UV radiation and converting it into heat, which is then dissipated into the surrounding environment. This process prevents the UV radiation from reaching the material being protected, thus preventing the material from being damaged by the UV radiation. Tinuvin 770 is a highly effective UV absorber, with a broad absorption spectrum that covers both UVA and UVB radiation.
Biochemical and Physiological Effects
Tinuvin 770 has no known biochemical or physiological effects on living organisms, as it is not absorbed through the skin or mucous membranes. However, Tinuvin 770 can have indirect effects on living organisms by protecting the materials they are made of from UV radiation. For example, Tinuvin 770 can protect plants from UV radiation, which can cause damage to their leaves and reduce their growth and productivity.
実験室実験の利点と制限
Tinuvin 770 has several advantages for lab experiments, including its high effectiveness as a UV absorber, its broad absorption spectrum, and its stability under a wide range of conditions. However, Tinuvin 770 also has some limitations for lab experiments, including its high cost, its potential for interfering with other experiments, and its limited solubility in some solvents.
将来の方向性
There are several future directions for the research and development of Tinuvin 770, including the development of new synthesis methods that are more efficient and cost-effective, the study of its effects on different types of materials, and the investigation of its potential for use in new applications, such as in the development of new types of solar cells. Additionally, further research is needed to fully understand the mechanism of action of Tinuvin 770 and its potential for use in the protection of living organisms from UV radiation.
合成法
The synthesis method of Tinuvin 770 involves the reaction of 2,3-dimethylphenol with epichlorohydrin to form 3-(2,3-dimethylphenoxy)propanol. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine-4-one to form Tinuvin 770. The synthesis of Tinuvin 770 is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
特性
IUPAC Name |
1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3/c1-14-8-7-9-18(15(14)2)24-13-17(23)12-21-19(3,4)10-16(22)11-20(21,5)6/h7-9,16-17,22-23H,10-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNHEOUUNGXVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CN2C(CC(CC2(C)C)O)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-bromophenyl)sulfonyl]-N-(4-phenylbutan-2-yl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948092.png)
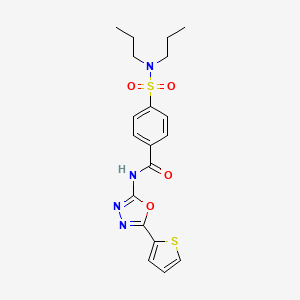
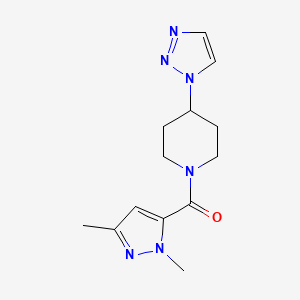
![N-isobutyl-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948095.png)
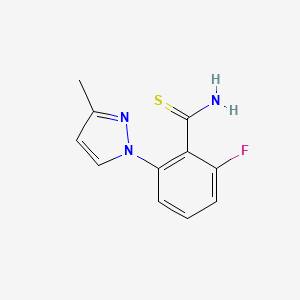
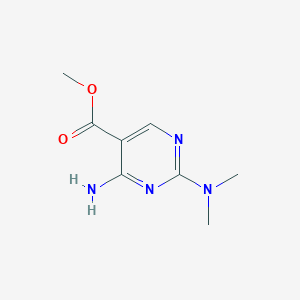
![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone](/img/structure/B2948103.png)
![4-Ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2948104.png)

![5-{[3-(trifluoromethyl)phenyl]acetyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2948106.png)
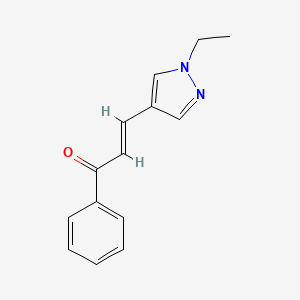


![4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide](/img/structure/B2948113.png)